molecular formula C16H16N4O5S B2888675 4-methoxy-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide CAS No. 478078-49-8

4-methoxy-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2888675
CAS No.: 478078-49-8
M. Wt: 376.39
InChI Key: SZINLKMKCZGPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Isoxazole-Based Sulfonohydrazides

Isoxazole derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early work focusing on their synthesis via [3+2] cycloadditions between alkynes and nitrile oxides. The advent of sulfonohydrazides—a class known for their bioisosteric replacement potential—introduced new avenues for modulating pharmacokinetic properties. The integration of sulfonohydrazides with isoxazoles emerged in the 1990s, driven by the need to enhance hydrogen-bonding capacity and metabolic stability. For example, FeCl₂·4H₂O-catalyzed isomerization reactions enabled the synthesis of 4-acyl-5-methoxyisoxazoles, which were later functionalized with sulfonohydrazide groups to improve aqueous solubility. The compound builds upon these advances, combining a 4,5-dihydroisoxazole core with a pyridinyl substituent and a methoxybenzenesulfonohydrazide moiety, reflecting iterative refinements in heterocyclic hybridization.

Significance in Heterocyclic Chemistry Research

Isoxazole-sulfonohydrazide hybrids occupy a critical niche in heterocyclic chemistry due to their dual capacity for π-π stacking (via the aromatic rings) and hydrogen-bond donor-acceptor interactions (via the sulfonohydrazide group). The 4,5-dihydroisoxazole ring, a partially saturated variant of isoxazole, offers reduced planarity compared to its aromatic counterpart, potentially enhancing membrane permeability. Recent studies highlight the role of such hybrids in modulating kinase inhibition, as seen in analogs bearing pyridinyl groups that engage ATP-binding pockets. The methoxy substituent at the para position of the benzene ring further fine-tunes electronic effects, as demonstrated in related compounds where methoxy groups enhance binding affinity to hydrophobic enzyme subpockets.

Positioning Within Contemporary Drug Discovery Paradigms

In the era of targeted therapies, this compound aligns with strategies emphasizing multi-pharmacophore agents. Its structure integrates:

  • A 4,5-dihydroisoxazole scaffold for conformational restraint,
  • A 3-pyridinyl group for directing interactions with basic residues in enzyme active sites,
  • A methoxybenzenesulfonohydrazide unit for solubility and proteolytic stability.

Hybrid catalysts like TiO₂-SO₃H, which have been employed in solvent-free syntheses of isoxazole derivatives, suggest scalable routes for producing such complex architectures. The compound’s potential as a kinase inhibitor is inferred from structural analogs, such as 3-(3-bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole, which exhibit submicromolar IC₅₀ values against tyrosine kinases.

Structural Uniqueness and Pharmacophoric Elements

The compound’s structure (C₁₆H₁₆N₄O₅S, MW 376.39 g/mol) decomposes into four pharmacophoric regions:

Region Structural Features Functional Role
4,5-Dihydroisoxazole Partially saturated five-membered ring with O and N atoms Conformational rigidity; dipole interactions
3-Pyridinyl Substituent Aromatic nitrogen heterocycle at position 3 Base-pairing with aspartate/glutamate residues; π-cation interactions
Methoxybenzene Methoxy group at para position on benzene Electron-donating effect; hydrophobic pocket complementarity
Sulfonohydrazide Linker -SO₂-NH-NH-CO- bridge Hydrogen-bond donation/acceptance; metabolic stability via reduced esterase cleavage

The 4,5-dihydroisoxazole core’s reduced aromaticity compared to fully unsaturated isoxazoles may lower cytotoxicity, as observed in spiro[3H-indole-3,2’-thiazolidine]-3’(5-methyl-isoxazol-3-yl)-2,4’(1H)-dione derivatives. The sulfonohydrazide linker adopts a planar conformation, facilitating interactions with serine proteases, while the pyridinyl group ’s basic nitrogen (predicted pKa ≈ 6.97) enables protonation at physiological pH, enhancing solubility.

Synthetic routes to such compounds often employ ZSM-5 zeolite catalysts under solvent-free conditions, achieving yields >80%. For instance, microwave-assisted domino reactions between ethyl acetoacetate, hydroxylamine, and substituted aldehydes have been optimized for analogous isoxazole-5(4H)-ones, highlighting efficient, eco-friendly methodologies.

Properties

IUPAC Name

N'-(4-methoxyphenyl)sulfonyl-3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-24-12-4-6-13(7-5-12)26(22,23)20-18-16(21)15-9-14(19-25-15)11-3-2-8-17-10-11/h2-8,10,15,20H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINLKMKCZGPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the pyridine ring, and the coupling of these intermediates with the benzenesulfonohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the nitro group may produce aminopyridine derivatives.

Scientific Research Applications

4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: Used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-Fluoro Analogs

The compound 4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide (CAS 478078-50-1) replaces the methoxy group with a fluorine atom. Fluorine’s electronegativity may enhance metabolic stability compared to the methoxy group, which is prone to demethylation .

Bromo-Fluoro Derivatives

N-(4-Bromo-2-fluorophenyl)-2-([3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl)-1-hydrazinecarbothioamide (MW: 438.27 g/mol) introduces bromine and fluorine on the phenyl ring and replaces sulfonohydrazide with a carbothioamide group. The thioamide group may reduce hydrogen-bonding capacity compared to sulfonohydrazide .

Modifications in the Hydrazide/Heterocyclic Core

Imidazole-Linked Pyridinyl Derivatives

4-Methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide (CAS 478077-79-1) replaces the dihydroisoxazole with a 6-methyl-2-pyridinyl-imidazole system. The methyl group introduces steric hindrance, possibly affecting binding to targets like carbonic anhydrase. This compound’s higher molecular weight (387.42 g/mol) and imidazole ring may alter pharmacokinetics compared to the dihydroisoxazole-based parent compound .

Triazole-Thione Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., X = Cl, Br) share the sulfonyl group but incorporate a triazole-thione core.

Dihydroisoxazole-Based Prodrugs and Bioactive Molecules

Roxifiban Analogs

Roxifiban (methyl 3-[[2-[(5R)-3-[4-(aminoiminomethyl)phenyl]-4,5-dihydro-5-isoxazolyl]acetyl]amino]-N-(butoxycarbonyl)-L-alaninate) shares the dihydroisoxazole motif but includes a prodrug ester. Unlike the target compound, roxifiban showed inefficacy in long-term antiplatelet studies, highlighting the critical role of the sulfonohydrazide group in maintaining activity .

Acetyloxyimino Derivatives

Compound 29 (tert-butyl ester with acetyloxyimino group, C31H38N4O7) demonstrates how ester prodrugs of dihydroisoxazole derivatives can enhance solubility. However, the tert-butyl group may limit metabolic clearance, contrasting with the methoxy group’s moderate lipophilicity .

Biological Activity

4-methoxy-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H18N4O4S
  • Molecular Weight : 366.41 g/mol

This structure includes a methoxy group, a pyridine ring, and a sulfonohydrazide moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoxazole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound may be attributed to:

  • Inhibition of Protein Kinases : Similar compounds have been documented to inhibit specific kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Impact on Cell Cycle Regulation : It could interfere with cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that a related isoxazole derivative significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through caspase activation. The compound also inhibited the phosphorylation of ERK1/2, which is crucial for cell survival signaling pathways.
  • Lung Cancer Research : Another investigation focused on A549 lung cancer cells showed that treatment with a similar sulfonamide compound led to reduced cell migration and invasion capabilities, indicating potential anti-metastatic properties.

Data Table: Biological Activities Comparison

CompoundActivity TypeTarget CellsMechanism of Action
Compound AAnticancerMCF-7Induction of apoptosis via caspase activation
Compound BAntimetastaticA549Inhibition of migration and invasion
4-Methoxy-N'...Potential AnticancerVariousInhibition of kinases, modulation of apoptotic pathways

Q & A

Q. Q1. What are the key synthetic routes for synthesizing benzenesulfonohydrazide derivatives with pyridinyl-isoxazolyl motifs?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Hydrazide formation : Condensation of benzenesulfonyl hydrazine with carbonyl-containing intermediates under acidic conditions (e.g., acetic acid in methanol) .
  • Isoxazole ring construction : Cyclization of nitrile oxides with alkynes or via 1,3-dipolar cycloaddition, requiring careful temperature control (e.g., 0–5°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate pure products (yields: 66–82%) .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.5–8.5 ppm aromatic), and isoxazoline protons (δ ~4.5–5.5 ppm) .
    • IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1250 cm⁻¹) functional groups .
  • X-ray crystallography : Resolve stereochemistry of the isoxazoline ring and pyridinyl orientation (e.g., C—C bond angles: ~175.3° for dihedral deviations) .

Advanced Research Questions

Q. Q3. How can computational methods optimize the synthesis of this compound’s heterocyclic core?

Methodological Answer:

  • DFT calculations : Predict transition states for isoxazole cyclization to identify energy barriers and optimal solvents (e.g., ethanol vs. acetonitrile) .
  • Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) by modeling the sulfonohydrazide’s conformational flexibility .
  • Green chemistry integration : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl for oxidative ring closure, improving atom economy (e.g., 73% yield achieved in analogous triazolopyridine syntheses) .

Q. Q4. How should researchers address contradictory data in reaction yields or spectral assignments?

Methodological Answer:

  • Controlled variable testing : Isolate factors like solvent polarity (e.g., methanol vs. 1,4-dioxane) or catalyst loading (e.g., acetic acid at 1–5 mol%) to identify reproducibility issues .
  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., pyrazol-4-yl derivatives) to resolve ambiguous proton environments .
  • Mechanistic studies : Use kinetic isotope effects (KIE) or trapping experiments to verify intermediates (e.g., hydrazone vs. azo tautomers) .

Q. Q5. What strategies enhance the compound’s stability during storage or biological assays?

Methodological Answer:

  • Lyophilization : Stabilize the hydrazide moiety by storing as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis .
  • pH optimization : Maintain buffers near pH 7–8 to avoid sulfonamide degradation (pKa ~10–12) .
  • Light-sensitive handling : Shield from UV exposure due to the isoxazoline ring’s photolability .

Data-Driven Research Design

Q. Q6. How can researchers design assays to evaluate this compound’s bioactivity?

Methodological Answer:

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or anti-inflammatory pathways (e.g., COX-2 inhibition) .
  • Dose-response curves : Use IC₅₀/EC₅₀ assays in triplicate with positive controls (e.g., celecoxib for COX-2) .
  • Metabolic stability : Perform hepatic microsome assays (human/rat) to assess hydrazide hydrolysis rates .

Q. Q7. What analytical techniques resolve challenges in reaction scale-up?

Methodological Answer:

  • Process analytical technology (PAT) : Implement inline FTIR or HPLC-MS to monitor reaction progress and detect byproducts (e.g., sulfonic acid derivatives) .
  • DoE (Design of Experiments) : Optimize temperature, solvent ratio, and stirring speed using response surface methodology (RSM) .
  • Crystallization engineering : Use anti-solvent addition (e.g., water in DMF) to improve crystal habit and filtration efficiency .

Contradictions and Limitations

Q. Q8. Why do reported yields vary for similar hydrazide derivatives?

Methodological Answer: Variations arise from:

  • Hydrazine purity : Commercial hydrazines often contain water; pre-drying over molecular sieves improves consistency .
  • Steric effects : Bulky substituents (e.g., 3-pyridinyl) slow cyclization, requiring extended reaction times (24–48 hrs vs. 12 hrs for simpler analogs) .
  • Byproduct formation : Isoxazole ring-opening under acidic conditions generates sulfonic acid impurities; neutral pH during workup mitigates this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.